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molecular formula C12H16O4 B1456719 3-(3-Methoxypropoxy)-4-methylbenzoic acid CAS No. 895240-71-8

3-(3-Methoxypropoxy)-4-methylbenzoic acid

Cat. No. B1456719
M. Wt: 224.25 g/mol
InChI Key: NYHDRDMFVPDTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807709B2

Procedure details

A solution of 3-(3-methoxy-propoxy)-4-methyl-benzoic acid methyl ester (7.12 g, 32.86 mmol) and NaOH (1 N in water, 100 mL, 100 mmol) in EtOH (100 mL) is refluxed for 1 h. The reaction mixture is allowed to reach RT, and the solvent is concentrated under reduced pressure. The residue is dissolved in water (200 mL) and washed with ether (50 mL×3). The pH is adjusted to 2 by addition of cc HCl and the aqueous layer extracted with AcOEt (150 mL×2). The combined organic extracts are dried over Na2SO4, filtered and concentrated in vacuo. The crude material is recrystallized in diethyl ether/hexane to afford the desired title product. TLC, Rf (hexane/AcOEt 2:1)=0.15. MS (LC-MS): 224.0 [M−H]+. 1H-NMR (CDCl3, 300 MHz): δ=2.10 (p, 2H), 2.3 (s, 3H), 3.38 (s, 3H), 3.62 (t, 2H), 4.15 (t, 2H), 7.2 (d, 1H), 7.55 (s, 1H), 7.65 (d, 1H) ppm.
Name
3-(3-methoxy-propoxy)-4-methyl-benzoic acid methyl ester
Quantity
7.12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([O:11][CH2:12][CH2:13][CH2:14][O:15][CH3:16])[CH:5]=1.[OH-].[Na+]>CCO>[CH3:16][O:15][CH2:14][CH2:13][CH2:12][O:11][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[CH3:10])[C:3]([OH:17])=[O:2] |f:1.2|

Inputs

Step One
Name
3-(3-methoxy-propoxy)-4-methyl-benzoic acid methyl ester
Quantity
7.12 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)C)OCCCOC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach RT
CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water (200 mL)
WASH
Type
WASH
Details
washed with ether (50 mL×3)
ADDITION
Type
ADDITION
Details
The pH is adjusted to 2 by addition of cc HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with AcOEt (150 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material is recrystallized in diethyl ether/hexane

Outcomes

Product
Name
Type
product
Smiles
COCCCOC=1C=C(C(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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